![molecular formula C5H14ClN3 B1323563 4-Hydrazinopiperidine hydrochloride CAS No. 952201-01-3](/img/structure/B1323563.png)
4-Hydrazinopiperidine hydrochloride
Overview
Description
4-Hydrazinopiperidine hydrochloride, also known as HPPH, is a water-soluble white to off-white crystalline powder. It has a molecular formula of C5H14ClN3 . It is an intermediate in the synthesis of piperidine derivatives and is commonly used as a reagent in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-Hydrazinopiperidine, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of 4-Hydrazinopiperidine hydrochloride is represented by the linear formula C5H14ClN3 . The compound is a member of the piperidines, a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition . The SAR studies on the N-substituted piperidine led to the discovery of a potent DPP IV inhibitor .Physical And Chemical Properties Analysis
4-Hydrazinopiperidine hydrochloride is a water-soluble white to off-white crystalline powder. It has a molecular formula of C5H14ClN3 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-Hydrazinopiperidine hydrochloride plays a crucial role in the synthesis of various therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihypertensive , antiulcer , and antimicrobial effects . The compound serves as a key intermediate in the development of drugs targeting a variety of diseases.
Synthetic Chemistry: Building Block for Heterocyclic Compounds
In synthetic chemistry, 4-Hydrazinopiperidine hydrochloride is utilized as a building block for creating complex heterocyclic compounds. These structures form the backbone of many pharmaceuticals and are essential for the discovery of new drugs .
Bio-Organic Chemistry: C-H Functionalization
The compound is instrumental in the C-H functionalization of pyridines, which is a sustainable approach in organic synthesis. This method is pivotal for modifying the structure of pyridine to enhance its reactivity and introduce new functional groups .
Pharmacological Research: Drug Design
4-Hydrazinopiperidine hydrochloride is involved in the design of drugs due to its presence in piperidine derivatives, which are found in more than twenty classes of pharmaceuticals. These derivatives are significant for the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Therapeutic Applications: Antiviral and Anticancer Properties
Research has shown that piperidine derivatives, including those derived from 4-Hydrazinopiperidine hydrochloride, have potential as antiviral and anticancer agents. They have been utilized in various therapeutic applications, demonstrating their versatility in treating diseases .
Industrial Applications: Chemical Manufacturing
4-Hydrazinopiperidine hydrochloride is also recognized for its industrial applications, particularly in chemical manufacturing. It is a valuable chemical in the production of various compounds due to its reactivity and stability.
Mechanism of Action
Target of Action
Hydrazinopyridines, a related class of compounds, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s worth noting that the hydrazine group in related compounds is highly reactive, allowing for interactions with various targets .
Biochemical Pathways
Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to these processes.
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .
Safety and Hazards
Future Directions
Research on piperidine derivatives, including 4-Hydrazinopiperidine, has shown potential in various therapeutic applications . A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition, showing potential for future research and development .
properties
IUPAC Name |
piperidin-4-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSVKVNFGDSMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641064 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinopiperidine hydrochloride | |
CAS RN |
952201-01-3 | |
Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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